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Abstract

Avasimibe (CI-1011) is a potent, orally bioavailable small molecule inhibitor of Acyl-CoA:
Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] Initially
developed for the treatment of atherosclerosis and hyperlipidemia, its clinical development for
these indications was halted.[1] However, recent preclinical research has unveiled its
significant potential in oncology, demonstrating anti-proliferative, pro-apoptotic, and anti-
metastatic effects in various cancer models.[2][3] This document provides a comprehensive
technical overview of Avasimibe, detailing its chemical structure, physicochemical properties,
mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

Avasimibe is a synthetic acyl sulfamate derivative. Its chemical and physical properties are
summarized below.

Table 1: Chemical and Physical Properties of Avasimibe
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Property Value Reference(s)
((2,4,6-Tris(1-
methylethyl)phenyl)acetyl)sulfa

IUPAC Name ) y. Yo ) & & [4]
mic acid 2,6-bis(1-
methylethyl)phenyl ester

Synonyms CI-1011, PD-148515 [5][6]

CAS Number 166518-60-1 [7]

Molecular Formula C29H43NO4S [1]8]

Molecular Weight 501.72 g/mol [71[8]
CC(C)clcc(C(C)C)c(CC(=0O)N
S(=0)

SMILES [8]
(=0)Oc2c(ccec2C(C)C)C(C)O)
c(c1)C(C)C
PTQXTEKSNBVPQJ-

INChl Key [1][8]
UHFFFAOYSA-N

B Soluble to 100 mM in DMSO

Solubility ] [7119]
and to 20 mM in ethanol.

Purity >98% [7119]

Appearance White to off-white solid powder  [4]

Mechanism of Action

Avasimibe's primary mechanism of action is the inhibition of both isoforms of Acyl-CoA:
Cholesterol Acyltransferase, ACAT1 and ACAT2 (also designated as SOAT1 and SOAT?2).[1][5]
These enzymes are responsible for the intracellular esterification of cholesterol, converting free

cholesterol into cholesteryl esters for storage in lipid droplets.[10]

Role in Lipid Metabolism

By inhibiting ACAT, Avasimibe prevents the accumulation of cholesteryl esters within cells,

particularly in macrophages within atherosclerotic plaques.[10][11] This was the foundational
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hypothesis for its development as an anti-atherosclerotic agent. The inhibition of ACAT in the

intestine and liver also contributes to reduced cholesterol absorption and decreased secretion

of very-low-density lipoprotein (VLDL) and apolipoprotein B (apoB).[10][12]

Anticancer Mechanisms

Recent research has shifted focus to Avasimibe's anticancer properties, which appear to be

multifactorial and extend beyond simple ACAT inhibition.

 Induction of Apoptosis and Cell Cycle Arrest: In glioblastoma and prostate cancer cells,

Avasimibe has been shown to induce apoptosis and cause cell cycle arrest, primarily at the

G1 phase.[3][5] This is associated with the modulation of key regulatory proteins such as
p53, p21, CDKs, and cyclins.[3]

« Inhibition of Metastasis: Avasimibe can suppress the epithelial-mesenchymal transition

(EMT), a critical process in cancer metastasis. It has been observed to reduce the

expression of EMT markers like N-cadherin, Vimentin, and Snail.[5]

e Modulation of Signaling Pathways: Avasimibe has been reported to interfere with critical

cancer-related signaling pathways, including the Wnt/-catenin and E2F-1 signaling

pathways.[5][13]

Diagram 1: Avasimibe's Primary Mechanism of Action
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Caption: Avasimibe inhibits ACAT1/2, blocking cholesterol esterification.

Diagram 2: Downstream Anticancer Signaling Pathways
of Avasimibe
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Caption: Avasimibe's anticancer effects via key signaling pathways.

Quantitative Biological Activity

Avasimibe’'s biological activity has been quantified in various assays, both in its original
context as a lipid-lowering agent and in its more recent exploration as an anticancer
compound.
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Table 2: In Vitro Inhibitory Concentrations of Avasimibe

Target/Cell Line Assay Type ICso0 Value Reference(s)
ACAT1 (human) Enzyme Inhibition 24 uM [5]
ACAT2 (human) Enzyme Inhibition 9.2 uM [5]
ACAT (general) Enzyme Inhibition 3.3uM [7]
MTT Proliferation
T24 (Bladder Cancer) 11.18 pM [2]
Assay
5637 (Bladder MTT Proliferation
12.03 uM [2]
Cancer) Assay
. Proliferation Assay
U251 (Glioblastoma) 20.29 uM [3]
(48h)
) Proliferation Assay
u87 (Glioblastoma) 28.27 uM [3]

(48h)

Table 3: Summary of A-PLUS Clinical Trial Lipid Results

The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial was a key study in
the drug's development for atherosclerosis.

| Treatment Group (daily dose) | % Change in LDL Cholesterol | % Change in Triglycerides | %
Change in Apolipoprotein B | Reference(s) | | --- | --- | --- | --- | | Placebo | +1.7% | - | - |[11] | |
Avasimibe 50 mg | +7.8%* | - | - |[11] | | Avasimibe 250 mg | +9.1%* | - | - [[11] | | Avasimibe
750 mg | +10.9%* | Significant Reduction** | Significant Reduction** |[11] |

**P<0.05 vs. placebo. *P<0.01 vs. placebo.

Despite some favorable effects on triglycerides, the unexpected increase in LDL cholesterol
was a contributing factor to the discontinuation of its development for atherosclerosis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are protocols for key experiments frequently cited in Avasimibe research.
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Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell
viability and proliferation.

Protocol:

Cell Seeding: Plate cells (e.g., T24, U87) in a 96-well plate at a density of approximately
3,000-10,000 cells per well in 200 pL of complete culture medium. Incubate for 24 hours at
37°C in a humidified 5% CO2z atmosphere.[1][2]

Treatment: After 24 hours, replace the medium with fresh medium containing various
concentrations of Avasimibe (e.g., 0, 5, 10, 20, 40, 80 uM). Include a vehicle control (e.g.,
DMSO).[1]

Incubation: Incubate the cells with Avasimibe for the desired period (e.g., 48 hours).[1]

MTT Addition: Add 20 pL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at
37°C.[1]

Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.[1]

Absorbance Reading: Gently shake the plate for 10 minutes and measure the absorbance at
570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the
vehicle-treated control cells.[1]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:

o Cell Lysis: Treat cells in 6-well plates with desired concentrations of Avasimibe for a
specified time (e.g., 48 hours). Harvest the cells and lyse them on ice for 30 minutes in RIPA
buffer supplemented with protease and phosphatase inhibitors.[1][11]
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e Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA protein assay.[11]

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 pg) on a 7.5-12.5% SDS-
polyacrylamide gel.[1]

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) membrane.[1][11]

» Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 2 hours at room temperature.[1][11]

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against the
proteins of interest (e.g., p53, CDK2, N-cadherin, B-actin) overnight at 4°C.[11]

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at
room temperature.

o Detection: After further washes, visualize the protein bands using an enhanced
chemiluminescence (ECL) detection system and quantify the band intensities using
densitometry software.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.
Protocol:

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 107 T24 cells
or 1 x 107 U87 cells) in 150 uL of PBS into the dorsal flank of 4-6 week old immunodeficient
mice (e.g., BALB/c nude mice).[1][11]

e Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100 mm3).
Randomly assign mice into control and treatment groups (n=6 per group).[1][11]

o Treatment Administration: Administer Avasimibe intraperitoneally at a specified dose (e.qg.,
15 or 30 mg/kg) and schedule (e.g., every other day for 18-35 days). The control group
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receives the vehicle solution (e.g., PBS with 1% Tween 80).[1][11]

o Tumor Measurement: Measure tumor dimensions with a caliper at regular intervals and
calculate the tumor volume using the formula: (Length x Width?2) / 2.[1]

o Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and
photograph the tumors. Tumors can be further processed for histological (H&E staining) or
immunohistochemical (e.g., Ki-67) analysis.[1]

Diagram 3: Experimental Workflow for In Vivo Xenograft
Study
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow of a typical Avasimibe in vivo anticancer study.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1665837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Future Directions

Avasimibe is a well-characterized ACAT inhibitor with a complex biological profile. While its
initial development for cardiovascular disease was unsuccessful, it has been repurposed as a
valuable tool for cancer research. Its ability to induce apoptosis, halt the cell cycle, and inhibit
metastasis in various cancer models highlights its potential as a therapeutic candidate. Future
research should focus on elucidating the precise molecular interactions that drive its anticancer
effects, exploring its efficacy in combination with other chemotherapeutic agents, and further
evaluating its safety profile in the context of oncology. The detailed experimental protocols
provided herein should facilitate further investigation into the promising therapeutic applications
of Avasimibe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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